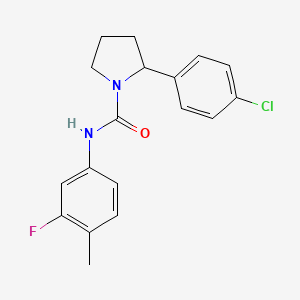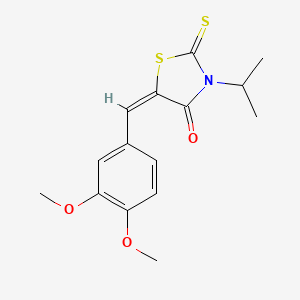
2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has been found to exhibit promising results in various preclinical studies.
Mecanismo De Acción
2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide is a selective inhibitor of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway. This pathway is known to play a crucial role in various cellular processes such as proliferation, differentiation, and survival. 2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide inhibits the phosphorylation of JAK2 and STAT3, thus preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation and fibrosis, and improve insulin sensitivity. In a study conducted by Wang et al., 2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide was found to improve glucose tolerance and insulin sensitivity in a mouse model of diet-induced obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its selectivity towards the JAK2/STAT3 pathway, which makes it a useful tool for studying the role of this pathway in various cellular processes. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide. One of the directions is to investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and fibrosis. Another direction is to develop more potent and selective inhibitors of the JAK2/STAT3 pathway based on the structure of 2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide. Additionally, the development of novel drug delivery systems can help overcome the limitations of 2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide's low solubility in aqueous solutions.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its selective inhibition of the JAK2/STAT3 pathway makes it a useful tool for studying the role of this pathway in various cellular processes. Although it has several advantages and limitations for lab experiments, its promising results in various preclinical studies make it a potential candidate for future drug development.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 4-chlorobenzaldehyde with 3-fluoro-4-methylaniline in the presence of sodium hydride to form the intermediate 2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)acetamide. This intermediate is then reacted with pyrrolidine-1-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, 2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various preclinical studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties. In a study conducted by Zhang et al., 2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In another study by Kulkarni et al., 2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide was found to reduce inflammation and fibrosis in a mouse model of liver injury.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O/c1-12-4-9-15(11-16(12)20)21-18(23)22-10-2-3-17(22)13-5-7-14(19)8-6-13/h4-9,11,17H,2-3,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBWTKQWTVADNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B6013444.png)
![N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6013457.png)
![N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B6013462.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide](/img/structure/B6013468.png)
![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6013469.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6013476.png)

![11-(3,7-dimethyl-6-octen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6013496.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6013505.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6013518.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B6013520.png)

![1-[5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B6013525.png)
![4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B6013529.png)